1-Cyclohexyl-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]urea
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Overview
Description
1-Cyclohexyl-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]urea is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexyl group, a piperazine ring, and a phenylpropan-2-yl moiety, making it a unique structure for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of cyclohexyl isocyanate with 1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium catalyst, and other reducing agents.
Substitution: Halogenated reagents, nucleophiles, and appropriate solvents.
Major Products Formed
The major products formed from these reactions include various urea derivatives, amine derivatives, and substituted compounds with different functional groups.
Scientific Research Applications
1-Cyclohexyl-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with cellular signaling pathways and metabolic enzymes.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclohexyl-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]urea can be compared with other urea derivatives and compounds containing piperazine and phenylpropan-2-yl moieties.
- Similar compounds include 1-Cyclohexyl-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)amine and 1-Cyclohexyl-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)carbamate.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-cyclohexyl-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4O/c1-17(22-21(26)23-19-11-7-4-8-12-19)20(18-9-5-3-6-10-18)25-15-13-24(2)14-16-25/h3,5-6,9-10,17,19-20H,4,7-8,11-16H2,1-2H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIQZOAUBUQWTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N2CCN(CC2)C)NC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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